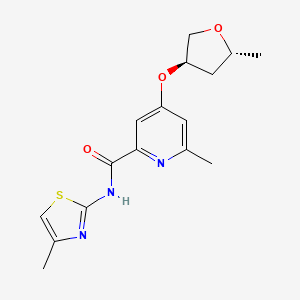

VU0652835

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H19N3O3S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C16H19N3O3S/c1-9-4-12(22-13-5-11(3)21-7-13)6-14(17-9)15(20)19-16-18-10(2)8-23-16/h4,6,8,11,13H,5,7H2,1-3H3,(H,18,19,20)/t11-,13-/m1/s1 |

InChI Key |

VDVJFMDTCKVAIW-DGCLKSJQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C |

Canonical SMILES |

CC1CC(CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: VU0285683, a Selective mGlu5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGlu5) represents a key therapeutic target for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by providing subtype selectivity and a more nuanced inhibition of receptor function compared to orthosteric antagonists. This document provides a detailed technical overview of VU0285683, a novel and selective mGlu5 NAM. We present its pharmacological profile, detailed experimental protocols for its characterization, and a review of the relevant mGlu5 signaling pathways.

Introduction to mGlu5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that is predominantly expressed on postsynaptic terminals in the brain. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. The endogenous ligand, glutamate, binds to an orthosteric site on the receptor. However, targeting this site can be challenging due to its high conservation across all mGlu receptor subtypes, leading to potential off-target effects.

Negative allosteric modulators (NAMs) represent a more refined approach. These molecules bind to a topographically distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1] By binding to this site, NAMs like VU0285683 can decrease the affinity and/or efficacy of glutamate, thereby inhibiting receptor signaling without directly competing with the endogenous ligand.[1] This mechanism allows for greater subtype selectivity and a modulatory effect that preserves the temporal and spatial dynamics of natural glutamate signaling.

Pharmacological Profile of VU0285683

VU0285683, chemically identified as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a potent and selective mGlu5 NAM. It has been characterized through a series of in vitro assays to determine its affinity, potency, and selectivity.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for VU0285683.

| Parameter | Species | Value | Assay Type |

| IC₅₀ | Rat | 13 nM | Calcium Mobilization (HEK293 cells) |

| Kᵢ | Rat | 29 nM | Radioligand Binding ([³H]M-MPEP) |

Table 1: Potency and Affinity of VU0285683 at the mGlu5 Receptor.

| Receptor Subtype | Activity |

| mGlu1 | Inactive |

| mGlu2 | Inactive |

| mGlu3 | Inactive |

| mGlu4 | Inactive |

| mGlu6 | Inactive |

| mGlu7 | Inactive |

| mGlu8 | Inactive |

Table 2: Selectivity Profile of VU0285683 against other mGlu Receptor Subtypes.

Key Signaling Pathways Modulated by mGlu5

Activation of mGlu5 initiates a cascade of intracellular signaling events. As a NAM, VU0285683 inhibits these pathways by reducing the receptor's response to glutamate. The primary signaling cascade is the canonical Gq pathway, but mGlu5 also modulates other important cellular processes.

Canonical Gq Signaling Pathway

Upon activation by glutamate, mGlu5 couples to the Gq/11 G-protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, influencing neuronal excitability and gene expression.

Caption: Canonical mGlu5-Gq signaling pathway inhibited by VU0285683.

Experimental Methodologies

The characterization of VU0285683 involves standard in vitro pharmacological assays. The following sections provide detailed protocols for two key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of VU0285683 for the mGlu5 receptor at the MPEP allosteric site.

Materials:

-

HEK293 cells stably expressing rat mGlu5.

-

[³H]methoxyPEPy ([³H]M-MPEP), a radiolabeled MPEP analog.

-

VU0285683 (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

96-well plates.

-

Glass fiber filter mats (GF/C).

-

Scintillation fluid.

-

MicroBeta scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293-r-mGlu5 cells via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]M-MPEP (e.g., 3 nM), and varying concentrations of the unlabeled test compound, VU0285683.

-

Incubation: Add the cell membrane preparation (e.g., 40 µg protein/well) to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a MicroBeta counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the potency (IC₅₀) of a NAM by quantifying its ability to inhibit the increase in intracellular calcium triggered by an mGlu5 agonist.

Objective: To determine the functional potency of VU0285683 in inhibiting glutamate-induced calcium mobilization.

Materials:

-

HEK293A cells stably expressing rat mGlu5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

L-Glutamate (agonist).

-

VU0285683 (test compound).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

384-well black-walled, clear-bottom plates.

-

Fluorescence imaging plate reader (e.g., FLIPR).

Protocol:

-

Cell Plating: Plate HEK293-r-mGlu5 cells in 384-well plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye for 60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of VU0285683 to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Agonist Stimulation: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of L-glutamate (typically an EC₈₀ concentration to ensure a robust signal) to all wells.

-

Fluorescence Reading: Immediately after agonist addition, measure the fluorescence intensity over time to capture the peak calcium response.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of VU0285683 relative to the control response (glutamate alone). Plot the percent inhibition against the log concentration of VU0285683 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

VU0285683 is a well-characterized, potent, and selective negative allosteric modulator of the mGlu5 receptor. The data presented here, along with the detailed protocols, provide a comprehensive guide for researchers working on mGlu5 pharmacology and drug discovery. Its high selectivity and demonstrated in vitro activity make it a valuable tool for investigating the therapeutic potential of mGlu5 modulation in various CNS disorders. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties.

References

Synthesis of VU0652835: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0652835 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGlu₅), a target of significant interest for the treatment of various neurological and psychiatric disorders. This document provides a detailed technical guide on the synthesis of this compound, N-(4-(1H-pyrazol-4-yl)phenyl)-N-ethyl-3-(trifluoromethyl)benzamide. The synthesis involves a convergent approach, culminating in the formation of a central amide bond connecting two key aromatic fragments. This guide outlines the preparation of the requisite precursors, 4-(1H-pyrazol-4-yl)aniline and an activated derivative of 3-(trifluoromethyl)benzoic acid, and details the final amide coupling step. Experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a disconnection at the central amide bond. This approach simplifies the synthesis into the preparation of two key intermediates: 4-(1H-pyrazol-4-yl)aniline (1) and a suitable derivative of 3-(trifluoromethyl)benzoic acid (2) , which is ultimately coupled with an N-ethylated aniline.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Synthesis of 4-(1H-pyrazol-4-yl)aniline (1)

The synthesis of 4-(1H-pyrazol-4-yl)aniline is achieved through the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)-1H-pyrazole.

Experimental Protocol:

A suspension of 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME) is treated with 10% Palladium on carbon (Pd/C) (0.05 eq by weight). The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), a process repeated three times. The reaction mixture is stirred at room temperature under a hydrogen atmosphere (balloon) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to yield 4-(1H-pyrazol-4-yl)aniline as a solid.[1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |

| 4-(4-nitrophenyl)-1H-pyrazole | 189.16 | 1.0 |

| 10% Palladium on Carbon | - | 0.05 (w/w) |

| Methanol (MeOH) | 32.04 | Solvent |

| 1,2-Dimethoxyethane (DME) | 90.12 | Solvent |

| Hydrogen (H₂) | 2.02 | Reductant |

Table 1: Reagents for the synthesis of 4-(1H-pyrazol-4-yl)aniline.

Synthesis of N-ethyl-3-(trifluoromethyl)aniline

N-ethyl-3-(trifluoromethyl)aniline can be prepared via N-alkylation of 3-(trifluoromethyl)aniline.

Experimental Protocol:

To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred, and then an ethylating agent, for instance, ethyl iodide (EtI, 1.2 eq), is added dropwise. The reaction is stirred at room temperature or gently heated until completion. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |

| 3-(trifluoromethyl)aniline | 161.12 | 1.0 |

| Ethyl Iodide (EtI) | 155.97 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |

| N,N-dimethylformamide (DMF) | 73.09 | Solvent |

Table 2: Reagents for the synthesis of N-ethyl-3-(trifluoromethyl)aniline.

Final Amide Coupling

The final step in the synthesis of this compound is the coupling of the N-ethylated aniline intermediate with an activated form of 3-(trifluoromethyl)benzoic acid. A common and effective method is the use of an acyl chloride.

Preparation of 3-(Trifluoromethyl)benzoyl chloride

3-(Trifluoromethyl)benzoic acid can be converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol:

3-(Trifluoromethyl)benzoic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(trifluoromethyl)benzoyl chloride, which is often used in the next step without further purification.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |

| 3-(Trifluoromethyl)benzoic acid | 190.12 | 1.0 |

| Oxalyl chloride ((COCl)₂) | 126.93 | 1.5 |

| Dichloromethane (DCM) | 84.93 | Solvent |

| N,N-dimethylformamide (DMF) | 73.09 | Catalyst |

Table 3: Reagents for the preparation of 3-(trifluoromethyl)benzoyl chloride.

Synthesis of this compound

Experimental Protocol:

To a solution of 4-(1H-pyrazol-4-yl)-N-ethylaniline (prepared from 4-(1H-pyrazol-4-yl)aniline via N-ethylation) (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA) in a dry aprotic solvent like DCM, a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |

| 4-(1H-pyrazol-4-yl)-N-ethylaniline | 187.24 | 1.0 |

| 3-(Trifluoromethyl)benzoyl chloride | 208.56 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.5 |

| Dichloromethane (DCM) | 84.93 | Solvent |

Table 4: Reagents for the final synthesis of this compound.

Caption: Overall synthetic pathway for this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a convergent strategy. The preparation of the key intermediates, 4-(1H-pyrazol-4-yl)aniline and N-ethyl-3-(trifluoromethyl)aniline, followed by the formation of an activated carboxylic acid derivative and a final amide coupling step, provides a reliable route to this valuable pharmacological tool. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis and further exploration of this compound and its analogs. Standard laboratory techniques for reaction monitoring, workup, and purification are essential for obtaining the target compound in high purity.

References

The Enigmatic Case of VU0652835: A Search for a Ghost in the Scientific Archives

A comprehensive search for the discovery and development of the compound designated VU0652835 has yielded no publicly available scientific literature, patent filings, or clinical trial records. This suggests that this compound may be an internal preclinical development code for a compound that has not yet been disclosed in the public domain, or potentially a misidentified codename.

Despite extensive searches across major scientific databases and patent repositories, no specific information regarding the synthesis, mechanism of action, preclinical or clinical development of a molecule with the identifier this compound could be retrieved. Standard drug development nomenclature often involves the use of such internal codes during the early stages of research. These designations are typically only made public upon the publication of scientific findings or patent applications.

While the specific identity of this compound remains elusive, the initial query contextually pointed towards research into selective M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). This class of compounds has garnered significant interest within the neuroscience research community for its potential therapeutic applications in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.

M1 muscarinic receptors, a subtype of muscarinic acetylcholine receptors, are predominantly expressed in the central nervous system and play a crucial role in learning, memory, and other cognitive processes. Positive allosteric modulators represent a sophisticated approach to drug design. Rather than directly activating the receptor in the way a traditional agonist would, PAMs bind to a distinct site on the receptor protein. This binding event enhances the receptor's response to its natural ligand, acetylcholine. This modulatory mechanism is believed to offer a more nuanced and potentially safer therapeutic window compared to direct agonists, which can sometimes lead to overstimulation and off-target effects.

Prominent examples of selective M1 PAMs that have been publicly disclosed and extensively studied include compounds such as BQCA (benzylquinolone carboxylic acid). Research on these molecules has provided valuable insights into the therapeutic potential of targeting the M1 receptor.

Given the lack of public information on this compound, it is plausible that:

-

It is an early-stage compound: The research and development may not have reached a stage where public disclosure through patents or publications is deemed appropriate by the sponsoring institution.

-

The project was discontinued: The compound may not have met the required efficacy or safety criteria to advance through the development pipeline.

-

It is a typographical error: The identifier might be incorrect.

Without further clarification or public disclosure from the originating research entity, a detailed technical guide on the discovery and development of this compound cannot be constructed. The scientific community awaits potential future publications or presentations that may shed light on this currently unknown entity.

In Vitro Pharmacological Profile of the M1 Positive Allosteric Modulator VU0652835: A Technical Guide

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific in vitro characterization data for the compound VU0652835 could be located. To fulfill the structural and content requirements of this technical guide, we present an exemplary profile using data from VU0486846 , a closely related and well-characterized M1 positive allosteric modulator (PAM) from the same research program. This guide is intended to serve as a template for the in-depth characterization of such a compound.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist acetylcholine, thereby providing a more temporally and spatially precise modulation of cholinergic signaling compared to direct agonists. This document provides a detailed overview of the in vitro pharmacological characterization of a selective M1 PAM, exemplified by VU0486846.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of an M1 PAM is defined by its potency, efficacy, and selectivity. These parameters are typically determined using a combination of functional and binding assays.

Potency and Efficacy

The potency of VU0486846 as an M1 PAM was assessed in a cell-based functional assay measuring intracellular calcium mobilization. The compound demonstrated moderate potency in potentiating the M1 receptor's response to acetylcholine.[1]

| Compound | Assay Type | Cell Line | Parameter | Value |

| VU0486846 | Calcium Mobilization (PAM) | Human M1 expressing | EC50 | 0.31 µM (310 nM) |

| VU0486846 | Calcium Mobilization (PAM) | Rat M1 expressing | EC50 | 0.25 µM (250 nM) |

| VU0486846 | Agonist Activity | Human M1 expressing | EC50 | > 30 µM |

Table 1: In Vitro Potency and Agonist Activity of VU0486846.[1]

Selectivity Profile

The selectivity of an M1 PAM is crucial to minimize off-target effects. VU0486846 was profiled against other muscarinic receptor subtypes (M2-M5) and showed high selectivity for the M1 receptor.[1]

| Compound | Receptor Subtype | Activity |

| VU0486846 | Human M2 | Inactive |

| VU0486846 | Human M3 | Inactive |

| VU0486846 | Human M4 | Inactive |

| VU0486846 | Human M5 | Inactive |

| VU0486846 | Rat M2 | Inactive |

| VU0486846 | Rat M3 | Inactive |

| VU0486846 | Rat M4 | Inactive |

| VU0486846 | Rat M5 | Inactive |

Table 2: Muscarinic Receptor Subtype Selectivity of VU0486846.[1]

Binding Affinity

Radioligand binding assays are employed to determine the binding characteristics of the PAM at the M1 receptor. VU0486846 was shown not to compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS), indicating that it does not bind to the acetylcholine binding site.[1]

| Compound | Radioligand | Assay Type | Result |

| VU0486846 | [3H]-NMS | Competition Binding | No significant inhibition up to 30 µM |

Table 3: Orthosteric Site Binding of VU0486846.[1]

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by acetylcholine leads to the activation of the Gq/11 G-protein. This initiates a signaling cascade resulting in the mobilization of intracellular calcium.[2]

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps in a fluorescence-based calcium mobilization assay to determine the potency of an M1 PAM.

Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the process of a competitive radioligand binding assay to assess a compound's interaction with the orthosteric binding site.

Experimental Protocols

Calcium Mobilization Assay

Objective: To determine the EC50 of a test compound for potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

Test compound (this compound).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed M1-expressing CHO cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).

-

Assay:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Add the test compound dilutions to the wells and incubate for a predetermined time.

-

Add the EC20 concentration of acetylcholine to the wells.

-

Measure the fluorescence signal for 60-120 seconds, capturing the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Normalize the data to the response of a positive control (a known M1 PAM) or to the maximal acetylcholine response.

-

Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Radioligand Binding Assay

Objective: To determine if a test compound binds to the orthosteric site of the M1 receptor by assessing its ability to displace a known orthosteric radioligand.

Materials:

-

Cell membranes prepared from cells overexpressing the human M1 receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Atropine or another known M1 antagonist for determining non-specific binding.

-

Test compound (this compound).

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Filtration manifold and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]-NMS + buffer), non-specific binding (membranes + [3H]-NMS + excess atropine), and competitor binding (membranes + [3H]-NMS + serial dilutions of the test compound).

-

Incubation: Add the cell membranes, radioligand (at a concentration near its Kd), and buffer or competitor to the wells. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitor wells, calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log of the competitor concentration. If the compound displaces the radioligand, an IC50 value can be determined.

-

Conclusion

The in vitro characterization of a novel M1 PAM, as exemplified by VU0486846, involves a series of well-defined assays to establish its potency, selectivity, and mechanism of action. A desirable profile for a therapeutic candidate includes high potency for M1 potentiation, a lack of agonist activity, and high selectivity against other muscarinic receptor subtypes. The detailed protocols and workflows provided in this guide serve as a comprehensive framework for the preclinical in vitro evaluation of novel M1 PAMs like this compound.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of VU0652835

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0652835 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism of action makes mGlu5 NAMs like this compound promising therapeutic candidates for a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome, where the glutamatergic system is dysregulated. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and visual representations of its mechanism of action and characterization workflow.

Binding Affinity of this compound

The binding affinity of this compound for the mGlu5 receptor has been determined through in vitro pharmacological assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value | Receptor | Reference |

| IC50 | 81 nM | mGlu5 | [1][2][3][4][5] |

Table 1: Binding Affinity of this compound. This table summarizes the reported IC50 value for this compound, indicating its potency as a negative allosteric modulator of the mGlu5 receptor.

Binding Kinetics of this compound

The binding kinetics of a ligand, which include the association rate constant (kon) and the dissociation rate constant (koff), provide a more detailed understanding of the dynamic interaction between the ligand and its receptor. This information is crucial for predicting the duration of action and the pharmacological profile of a drug candidate.

| Parameter | Value |

| Association Rate (kon) | Data not available |

| Dissociation Rate (koff) | Data not available |

| Residence Time (1/koff) | Data not available |

Table 2: Binding Kinetics of this compound. Currently, there is no publicly available data on the binding kinetics of this compound.

Experimental Protocols

The following is a representative experimental protocol for a calcium mobilization assay, a common functional assay used to characterize mGlu5 NAMs like this compound. This protocol is a generalized procedure based on standard methods and may not reflect the exact protocol used in the primary literature for this compound.

Calcium Mobilization Assay for mGlu5 Negative Allosteric Modulators

Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Pluronic F-127.

-

Glutamate (orthosteric agonist).

-

Test compound (this compound).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture:

-

Culture HEK293-mGlu5 cells in appropriate cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Plate the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubate the plates at 37°C for 1 hour to allow for dye loading.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound (this compound) in DMSO.

-

Perform serial dilutions of the test compound in assay buffer to create a concentration range for the IC50 determination.

-

Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Performance:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the glutamate solution to the wells and continue to record the fluorescence signal for a specified time to capture the calcium mobilization response.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

The peak fluorescence response in each well is measured.

-

The data is normalized to the response of the vehicle control (glutamate alone).

-

The normalized data is plotted against the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Visualizations

Signaling Pathway of mGlu5 and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the mechanism of inhibition by a negative allosteric modulator like this compound.[6][7][8][9]

Caption: mGlu5 signaling pathway and its inhibition by this compound.

Experimental Workflow for mGlu5 NAM Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel mGlu5 negative allosteric modulator.

Caption: Workflow for characterizing an mGlu5 negative allosteric modulator.

Conclusion

This compound is a potent negative allosteric modulator of the mGlu5 receptor, as evidenced by its nanomolar IC50 value. While detailed kinetic data for this compound are not currently in the public domain, the provided information on its binding affinity and the general experimental protocols for its characterization offer valuable insights for researchers in the field of neuroscience and drug discovery. The diagrams included in this guide provide a clear visual representation of the mGlu5 signaling pathway, the inhibitory mechanism of this compound, and the typical workflow for characterizing such a compound. This information serves as a foundational resource for further investigation and development of mGlu5 NAMs as potential therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to VU0652835: A Potent and Selective mGlu4 Positive Allosteric Modulator for Glutamate Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0652835, a significant tool compound for the investigation of metabotropic glutamate receptor 4 (mGlu4) signaling. This compound is a positive allosteric modulator (PAM) of mGlu4, offering high potency and selectivity, which makes it an invaluable asset for researchers studying the therapeutic potential of mGlu4 activation in neurological and psychiatric disorders, particularly Parkinson's disease.

Introduction to Glutamate Signaling and the Role of mGlu4

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic transmission, plasticity, and numerous other physiological processes.[1][2] Dysregulation of glutamate signaling is implicated in a wide range of neurological and psychiatric disorders.[2] Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[2][3] The mGlu4 receptor, a member of the group III mGluRs, is predominantly located presynaptically and is coupled to the Gαi/o protein.[3][4] Activation of mGlu4 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3][5] This mechanism has positioned mGlu4 as a promising therapeutic target for conditions characterized by excessive glutamate transmission, such as Parkinson's disease.[4][6]

This compound: A Profile of a Key mGlu4 PAM

This compound, also known as ML182, is a potent, selective, and centrally penetrant positive allosteric modulator of the mGlu4 receptor.[6] As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mode of action offers a more nuanced modulation of receptor activity compared to orthosteric agonists.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its closely related analogs.

Table 1: In Vitro Potency and Efficacy of this compound (ML182) and Related mGlu4 PAMs

| Compound | Target | EC50 (nM) | Maximal Response (% Glu Max) | Fold Shift | Reference |

| This compound (ML182) | human mGlu4 | 291 | - | 11.2 | [6] |

| rat mGlu4 | 376 | - | - | [6] | |

| ML292 | human mGlu4 | 1196 | - | - | [7] |

| rat mGlu4 | 330 | - | 30.2 | [7] | |

| VU6022296 | mGlu4 | 32.8 | 108% | - | [8] |

Table 2: Selectivity Profile of this compound (ML182) and Analogs

| Compound | Receptor | Activity (µM) | Type of Activity | Reference |

| This compound (ML182) | mGlu1, 2, 3, 8 | >30 | - | [6] |

| mGlu5 | Weak Activity (2.1 FS) | PAM | [6] | |

| mGlu6 | Weak Activity (3.1 FS) | PAM | [6] | |

| mGlu7 | Weak Activity (2.9 FS) | PAM | [6] | |

| ML292 | mGlu1, 2, 3, 7, 8 | >20 | - | [7] |

| mGlu5 | 17.9 | Antagonist | [7] | |

| mGlu6 | 6.8 | PAM | [7] |

Table 3: Pharmacokinetic Properties of mGlu4 PAMs

| Compound | Parameter | Value | Species | Reference |

| VU6022296 | Kp | 0.45 | - | [8] |

| Kp,uu | 0.70 | - | [8] | |

| ML292 | Brain:Plasma Ratio (0-6h) | 1.4 | - | [7] |

| Brain:Plasma Ratio (1h) | ~4 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other mGlu4 PAMs.

Radioligand Binding Assay for mGlu4

Radioligand binding assays are crucial for determining the binding affinity of a compound to its target receptor.[9][10]

Objective: To determine the binding affinity (Ki) of this compound for the mGlu4 receptor.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human or rat mGlu4 receptor.[2]

-

Radioligand, e.g., [3H]-L-AP4.

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound). The total assay volume is typically 200-250 µL.[11]

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[11]

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

This model is a widely used preclinical screen for potential anti-Parkinsonian drugs.[12] Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture.[13]

Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

Haloperidol solution (e.g., 1 mg/kg, intraperitoneal injection).[1][13]

-

This compound solution at various doses.

-

Vehicle control solution.

-

A horizontal bar raised approximately 9 cm from the surface.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration: Administer haloperidol (i.p.) to induce catalepsy. Thirty minutes to one hour after haloperidol administration, administer this compound or vehicle control (e.g., subcutaneous or oral administration).[7]

-

Catalepsy Assessment: At various time points after this compound administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measurement: Record the latency for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 or 300 seconds) is typically used.[12]

-

Data Analysis: Compare the descent latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency indicates an anti-cataleptic effect.

Ex Vivo Electrophysiology in Brain Slices

This technique allows for the study of the effects of compounds on synaptic transmission in a more intact neural circuit compared to cell culture.[14]

Objective: To determine the effect of this compound on synaptic transmission at relevant synapses (e.g., striatal synapses).

Materials:

-

Rodent brain slices (e.g., coronal slices containing the striatum).

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

-

Recording and stimulating electrodes.

-

Electrophysiology rig with amplifier and data acquisition system.

-

This compound solution.

Procedure:

-

Slice Preparation: Prepare acute brain slices from a rodent and allow them to recover in aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode to activate presynaptic fibers and a recording electrode to record postsynaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).

-

Baseline Recording: Record a stable baseline of synaptic responses for at least 20-30 minutes.

-

Drug Application: Bath-apply this compound at a known concentration to the slice.

-

Effect Measurement: Continue to record synaptic responses in the presence of the drug to observe any changes in synaptic strength. As a PAM, this compound is expected to enhance the effects of endogenous glutamate or a co-applied mGlu4 agonist.

-

Data Analysis: Quantify the change in the amplitude or slope of the postsynaptic response after drug application compared to the baseline.

Signaling Pathways and Experimental Workflows

mGlu4 Signaling Pathway

Activation of the mGlu4 receptor by glutamate, potentiated by this compound, initiates a Gαi/o-mediated signaling cascade.

Caption: mGlu4 receptor signaling cascade initiated by glutamate and potentiated by this compound.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an mGlu4 PAM like this compound.

References

- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 2. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activation of mGlu4 metabotropic glutamate receptors inhibits the growth of medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Investigating the Role of mGlu5 Receptors with the Negative Allosteric Modulator VU0652835: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigation of metabotropic glutamate receptor 5 (mGlu5) function using the selective negative allosteric modulator (NAM), VU0652835. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use, and presents its effects on mGlu5-mediated signaling pathways.

Introduction to mGlu5 Receptors and Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

Allosteric modulators offer a sophisticated approach to targeting mGlu5 receptors. Unlike orthosteric ligands that bind to the same site as the endogenous agonist glutamate, allosteric modulators bind to a distinct site on the receptor. Negative allosteric modulators (NAMs) are a class of allosteric modulators that decrease the receptor's response to glutamate. This compound is a potent and selective NAM of the mGlu5 receptor, making it a valuable tool for elucidating the physiological and pathophysiological roles of this receptor.[1][2]

Pharmacological Profile of this compound

This compound is characterized by its high potency and selectivity for the mGlu5 receptor. The following table summarizes the available quantitative data on its pharmacological properties.

| Parameter | Value | Assay System | Reference |

| IC50 | 81 nM | Inhibition of mGlu5-mediated signaling | [1][2] |

Further research is required to fully characterize the binding affinity (Ki) and maximal efficacy (Emax) of this compound.

Selectivity Profile: Preliminary data suggests that this compound is highly selective for the mGlu5 receptor over other mGlu receptor subtypes. However, a comprehensive selectivity panel against a broad range of receptors, ion channels, and transporters is necessary to fully establish its specificity.

mGlu5 Receptor Signaling Pathways

Activation of mGlu5 receptors by glutamate initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channels and gene expression.

As a negative allosteric modulator, this compound attenuates these signaling events by reducing the efficacy of glutamate at the mGlu5 receptor.

References

Methodological & Application

Application Notes and Protocols for VU0652835 in Cell-Based mGlu5 Assays

Introduction

The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a key regulator of synaptic plasticity and neuronal excitability, making it a significant target for therapeutic intervention in various central nervous system (CNS) disorders.[1][2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a more nuanced approach to modulating receptor activity.[2] VU0652835 is a negative allosteric modulator (NAM) of mGlu5, meaning it inhibits the receptor's function.[3] It serves as a valuable tool compound for studying mGlu5 signaling and pharmacology in vitro.

These application notes provide detailed protocols for utilizing this compound in common cell-based functional assays to characterize its inhibitory properties and to probe the mGlu5 signaling cascade.

mGlu5 Signaling Pathway

Canonically, mGlu5 couples to Gαq/11 G proteins.[1][4][5] Activation by an agonist, such as glutamate, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5] The subsequent rise in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC) and other downstream effectors, such as the MAPK/ERK pathway.[1][6]

Pharmacological Data for mGlu5 Allosteric Modulators

The activity of this compound can be compared with other well-characterized mGlu5 allosteric modulators. The table below summarizes key quantitative data for selected compounds from cell-based assays.

| Compound | Modality | Parameter | Value (nM) | Cell Line / Assay Context | Reference |

| This compound | NAM | IC₅₀ | 81 | Not specified in abstract | [3] |

| MPEP | NAM | IC₅₀ | ~36 | Inhibition of glutamate-induced Ca²⁺ mobilization | [5] |

| Fenobam | NAM | IC₅₀ | ~45 | Inhibition of glutamate-induced Ca²⁺ mobilization | [5] |

| CDPPB | PAM | EC₅₀ | ~10 | Potentiation of glutamate-induced Ca²⁺ mobilization | [7][8] |

| VU-29 | PAM | EC₅₀ | 9 | Potentiation of glutamate-induced Ca²⁺ mobilization | [9] |

| VU0409551 | PAM | EC₅₀ | 317 | Potentiation of glutamate-induced Ca²⁺ in astrocytes | [10] |

Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of an inhibitor. EC₅₀ (half-maximal effective concentration) measures the potency of a compound to elicit a response (e.g., potentiation).

Experimental Protocols

The most common method to assess mGlu5 activity in response to allosteric modulators is by measuring the mobilization of intracellular calcium ([Ca²⁺]i) following receptor activation.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol details how to measure the inhibitory effect of this compound on agonist-stimulated calcium release in cells recombinantly expressing mGlu5 (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 cells stably expressing rat or human mGlu5

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

-

Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

-

Fluo-4 AM or other calcium-sensitive dye

-

Pluronic F-127

-

mGlu5 agonist: Glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine)

-

mGlu5 NAM: this compound

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)

Workflow Diagram:

Step-by-Step Procedure:

-

Cell Plating (Day 1):

-

Culture mGlu5-expressing HEK293 cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading (Day 2):

-

Prepare a 2X dye-loading solution in Assay Buffer containing Fluo-4 AM (e.g., 4 µM final concentration) and an equal volume of 0.04% Pluronic F-127 to aid dye dispersal.

-

Aspirate the culture medium from the cell plate.

-

Add an equal volume of dye-loading solution to each well as the volume of medium removed (e.g., 100 µL).

-

Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer to create a concentration-response curve (e.g., 10-point, 1:3 dilution series starting from 10 µM). This will be the "antagonist plate."

-

Prepare the mGlu5 agonist (e.g., Glutamate) at a concentration that gives ~80% of the maximal response (the EC₈₀). This concentration must be determined empirically in a separate agonist dose-response experiment. This will be the "agonist plate."

-

-

Assay Measurement (Using a Fluorescence Plate Reader):

-

After dye incubation, remove the loading solution. Some protocols leave the dye solution in the wells. This should be optimized for the specific cell line and instrument.

-

Place the cell plate and compound plates into the instrument.

-

Set the instrument to measure fluorescence (e.g., Ex/Em = 485/525 nm) kinetically.

-

Step 1 (Baseline): Record a stable baseline fluorescence for 10-20 seconds.

-

Step 2 (NAM Addition): The instrument automatically adds a defined volume of the this compound dilutions (or vehicle control) to the wells.

-

Step 3 (Incubation): Incubate the plate for a predetermined time (e.g., 2-15 minutes) to allow the NAM to bind to the receptor.

-

Step 4 (Agonist Addition & Read): The instrument adds the EC₈₀ concentration of glutamate to all wells and immediately begins recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.

-

Data Analysis and Interpretation

-

Calculate Response: For each well, determine the maximum fluorescence peak after agonist addition and subtract the baseline fluorescence reading.

-

Normalization: Normalize the data. Set the response of the vehicle control (agonist only) to 100% activity and the response of a no-agonist control to 0% activity.

-

Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration.

-

IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

This assay can be adapted to screen for positive allosteric modulators (PAMs) by adding the test compound and a low, near-threshold concentration of agonist (e.g., EC₂₀) and looking for an increase in the calcium signal.

References

- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterisation of allosteric modulators at human mGlu5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 as Tool Compounds to Study Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]

Application of VU0652835 in Rodent Models of CNS Disorders: A Practical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of VU0652835, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in rodent models of Central Nervous System (CNS) disorders. While specific public domain data on this compound is limited, this guide leverages extensive research on analogous M1 PAMs to provide a robust framework for its preclinical evaluation.

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a critical G protein-coupled receptor implicated in learning, memory, and cognitive function. Its dysfunction has been linked to the pathophysiology of several CNS disorders, including schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby potentially restoring normal neuronal signaling. This approach is believed to offer greater subtype selectivity and a wider therapeutic window compared to direct-acting agonists.

Mechanism of Action and Signaling Pathway

This compound, as an M1 PAM, does not directly activate the M1 receptor but instead binds to an allosteric site, a location distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine. The primary signaling pathway activated by the M1 receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events modulate a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression, which are crucial for cognitive function.

Application in Rodent Models of Schizophrenia

M1 receptor dysfunction is implicated in the cognitive and negative symptoms of schizophrenia. M1 PAMs have shown promise in preclinical models by improving cognitive deficits.

Behavioral Assays for Schizophrenia

| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |

| Novel Object Recognition (NOR) | Sub-chronic PCP or MK-801 induced cognitive deficits in rats/mice | Discrimination Index (DI), Exploration time | Reversal of cognitive deficits, indicated by an increased DI. |

| Prepulse Inhibition (PPI) of Startle | Amphetamine or NMDA receptor antagonist-induced sensorimotor gating deficits in rats/mice | Percentage of PPI | Attenuation of sensorimotor gating deficits, leading to increased PPI. |

| Social Interaction Test | Developmentally disrupted or pharmacologically induced social withdrawal models in rats/mice | Time spent in social interaction | Amelioration of social withdrawal, indicated by increased social interaction time. |

| Y-maze or T-maze Spontaneous Alternation | Scopolamine-induced memory impairment in mice | Percentage of spontaneous alternation | Improvement in working memory, reflected by an increased percentage of alternation. |

Experimental Protocol: Novel Object Recognition (NOR) in a PCP-induced Schizophrenia Model

This protocol assesses the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).

Materials:

-

This compound

-

Phencyclidine (PCP)

-

Vehicle for this compound (e.g., 20% β-cyclodextrin)

-

Saline

-

Open field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects and one novel object (of similar size and material but different shapes/colors)

-

Video tracking software

Procedure:

-

Animal Model: Induce cognitive deficits in adult male Wistar rats by administering PCP (e.g., 2 mg/kg, i.p.) once daily for 7 days, followed by a 7-day washout period.

-

Habituation: On day 1, allow each rat to explore the empty open field arena for 10 minutes.

-

Drug Administration: On day 2, administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before the training phase.

-

Training Phase (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

-

Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.

-

Data Analysis: Record the time spent exploring each object using video tracking software. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Application in Rodent Models of Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficiency in acetylcholine. M1 PAMs are being investigated for their potential to enhance cholinergic signaling and improve cognitive function in models of this disease.[1]

Behavioral Assays for Alzheimer's Disease

| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |

| Morris Water Maze (MWM) | Transgenic models (e.g., APPswe/PSEN1dE9) or scopolamine-induced amnesia in mice/rats | Escape latency, path length, time in target quadrant | Improved spatial learning and memory, indicated by decreased escape latency and increased time in the target quadrant.[1] |

| Contextual Fear Conditioning | Transgenic or pharmacologically-induced models of cognitive impairment | Freezing behavior in the conditioned context | Enhanced contextual memory, reflected by increased freezing time. |

| Object Recognition Task | Similar to schizophrenia models | Discrimination Index (DI) | Reversal of recognition memory deficits. |

Experimental Protocol: Morris Water Maze (MWM) in an APPswe/PSEN1dE9 Mouse Model

This protocol evaluates the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound

-

Vehicle

-

Circular water tank (e.g., 120 cm diameter) filled with opaque water

-

Submerged escape platform

-

Visual cues around the tank

-

Video tracking system

Procedure:

-

Animal Model and Drug Administration: Use aged (e.g., 9 months old) APPswe/PSEN1dE9 mice and wild-type littermates. Administer this compound or vehicle chronically (e.g., for 4-8 weeks) via drinking water or daily oral gavage.

-

Acquisition Phase: For 5 consecutive days, train the mice in the water maze. Each day consists of 4 trials where the mouse is released from different start positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds.

-

Probe Trial: 24 hours after the last training session, conduct a probe trial where the escape platform is removed. Allow the mouse to swim freely for 60 seconds.

-

Data Analysis: Record and analyze the escape latency and path length during the acquisition phase. For the probe trial, measure the time spent in the target quadrant where the platform was previously located.

Application in Rodent Models of Parkinson's Disease

While the primary pathology in Parkinson's disease involves the loss of dopaminergic neurons, cholinergic dysfunction also contributes to both motor and non-motor symptoms, including cognitive impairment. M1 PAMs are being explored for their potential to alleviate these symptoms.[2]

Behavioral Assays for Parkinson's Disease

| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |

| Rotarod Test | 6-OHDA or MPTP-induced models of motor impairment in rats/mice | Latency to fall | Improvement in motor coordination and balance, indicated by an increased latency to fall. |

| Cylinder Test | Unilateral 6-OHDA lesion model in rats/mice | Forelimb use asymmetry | Reduction in motor asymmetry, indicated by increased use of the contralateral forelimb. |

| Cognitive tests (e.g., NOR, MWM) | Models exhibiting cognitive deficits associated with Parkinson's disease | As described for schizophrenia and Alzheimer's disease | Amelioration of cognitive impairments. |

General Considerations for In Vivo Studies

-

Dose Selection: Conduct dose-response studies to determine the optimal therapeutic dose of this compound. Start with a range guided by in vitro potency and pharmacokinetic data.

-

Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in the chosen rodent species to ensure adequate brain exposure.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, subcutaneous) will depend on the compound's properties and the experimental design.

-

Control Groups: Always include appropriate vehicle control groups. For disease models, include a wild-type or sham-operated control group.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

The selective modulation of the M1 muscarinic receptor with PAMs like this compound represents a highly promising avenue for the development of novel therapeutics for a range of CNS disorders. The protocols and data presented here, based on extensive research with analogous compounds, provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of schizophrenia, Alzheimer's disease, and Parkinson's disease. Rigorous and well-controlled studies utilizing these methodologies will be crucial in determining the therapeutic potential of this compound.

References

Application Notes and Protocols for VU0652835 in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0652835 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] MGlu5 receptors are predominantly expressed postsynaptically in key brain regions associated with learning and memory, such as the hippocampus, cortex, and striatum. These receptors play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. As a NAM, this compound decreases the receptor's response to the endogenous ligand, glutamate, offering a sophisticated tool to investigate the role of mGlu5 in synaptic function and its potential as a therapeutic target for neurological and psychiatric disorders. These application notes provide a comprehensive overview of this compound, including its mechanism of action, effects on synaptic plasticity, and detailed protocols for its use in electrophysiological and behavioral studies.

Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening downstream signaling cascades. The primary signaling pathway of mGlu5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC). By attenuating this pathway, this compound can modulate various cellular processes, including the activity of ion channels and other signaling proteins critical for synaptic plasticity.

A diagram illustrating the mGlu5 signaling pathway and the inhibitory action of this compound is provided below.

Effects on Synaptic Plasticity

As a NAM of a receptor critically involved in synaptic plasticity, this compound is expected to have significant effects on both long-term potentiation (LTP) and long-term depression (LTD).

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. The activation of mGlu5 receptors is known to be permissive for the induction of certain forms of LTP. Therefore, negative allosteric modulation by this compound is hypothesized to inhibit or reduce the magnitude of LTP.

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. One form of LTD is induced by the direct activation of mGlu5 receptors, often by the agonist (S)-3,5-DHPG (DHPG-induced LTD). As a NAM, this compound is expected to block the induction of DHPG-induced LTD.

Quantitative Data

The following table summarizes the key pharmacological data for this compound.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 81 nM | mGlu5 | [1] |

Note: Specific quantitative data on the percentage of LTP inhibition or LTD blockade by this compound at various concentrations are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

In Vitro Electrophysiology: Studying the Effect of this compound on Hippocampal LTP

This protocol describes the methodology for examining the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

-

This compound (stock solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome

-

Recording chamber

-

Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

-

Data acquisition and analysis software

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.

-

-

Drug Application:

-

Prepare the desired concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (typically <0.1%).

-

Switch the perfusion to the aCSF containing this compound and perfuse for at least 20-30 minutes prior to LTP induction. A vehicle control (aCSF with the same final DMSO concentration) should be run in parallel.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or multiple trains of 100 Hz stimulation.

-

-

Post-Induction Recording:

-

Continue to record fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average of the last 10 minutes of the baseline recording.

-

Plot the normalized fEPSP slope over time.

-

Compare the magnitude of LTP (e.g., the average potentiation from 50-60 minutes post-induction) between the control and this compound-treated slices.

-

A diagram of the experimental workflow is provided below.

In Vivo Behavioral Studies: Assessing the Impact of this compound on Learning and Memory

This protocol provides a general framework for investigating the effects of systemically administered this compound on hippocampus-dependent learning and memory using the Morris water maze task.

Materials:

-

This compound

-

Vehicle solution (e.g., saline with a small percentage of Tween 80 or other suitable solvent)

-

Morris water maze apparatus

-

Animal tracking software

-

Rodents (e.g., mice or rats)

Protocol:

-

Animal Habituation:

-

Handle the animals for several days prior to the start of the experiment to reduce stress.

-

Habituate the animals to the testing room for at least 1 hour before each behavioral session.

-

-

Drug Administration:

-

Dissolve this compound in the vehicle to the desired concentration.

-

Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before the behavioral testing (e.g., 30-60 minutes). The appropriate dose and timing should be determined through pilot studies.

-

-

Morris Water Maze - Acquisition Phase:

-

The acquisition phase typically lasts for 5-7 consecutive days.

-